1-Bromo-4-(difluoromethoxy)naphthalene
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Overview
Description
1-Bromo-4-(difluoromethoxy)naphthalene is an organic compound with the molecular formula C11H7BrF2O and a molecular weight of 273.07 g/mol . This compound is characterized by the presence of a bromine atom and a difluoromethoxy group attached to a naphthalene ring, making it a valuable intermediate in organic synthesis and various chemical research applications .
Preparation Methods
The synthesis of 1-Bromo-4-(difluoromethoxy)naphthalene typically involves the bromination of 4-(difluoromethoxy)naphthalene. The reaction conditions often include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform . The reaction is usually carried out under reflux conditions to ensure complete bromination. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-Bromo-4-(difluoromethoxy)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthoquinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction Reactions: The difluoromethoxy group can be reduced to a methoxy group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 4-(difluoromethoxy)naphthylamines, while oxidation reactions can produce naphthoquinones .
Scientific Research Applications
1-Bromo-4-(difluoromethoxy)naphthalene has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals, agrochemicals, and dyes.
Medicinal Chemistry: The compound is used in the development of novel therapeutic agents, particularly those targeting specific enzymes or receptors in biological systems.
Material Science: It is employed in the synthesis of advanced materials, such as liquid crystals and organic semiconductors, due to its unique electronic properties.
Chemical Biology: The compound is utilized in the study of biological pathways and mechanisms, often as a probe or a precursor to bioactive molecules.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(difluoromethoxy)naphthalene depends on its specific application. In medicinal chemistry, for example, the compound may act by binding to and inhibiting the activity of certain enzymes or receptors, thereby modulating biological pathways . The difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties .
Comparison with Similar Compounds
1-Bromo-4-(difluoromethoxy)naphthalene can be compared with other similar compounds, such as:
1-Bromo-4-methoxynaphthalene: This compound has a methoxy group instead of a difluoromethoxy group, which can affect its reactivity and applications.
1-Bromo-4-(trifluoromethoxy)naphthalene: The presence of a trifluoromethoxy group can further enhance the compound’s electron-withdrawing properties, making it more suitable for certain types of reactions.
4-Bromo-1-naphthol: This compound contains a hydroxyl group, which can participate in hydrogen bonding and other interactions, influencing its chemical behavior and applications.
The uniqueness of this compound lies in its combination of a bromine atom and a difluoromethoxy group, which imparts distinct electronic and steric properties, making it valuable for specific synthetic and research applications .
Properties
IUPAC Name |
1-bromo-4-(difluoromethoxy)naphthalene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrF2O/c12-9-5-6-10(15-11(13)14)8-4-2-1-3-7(8)9/h1-6,11H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYDZIWZWYQIKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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